Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 923457-51-6
Cat. No.: VC7363991
Molecular Formula: C21H25NO5S2
Molecular Weight: 435.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923457-51-6 |
|---|---|
| Molecular Formula | C21H25NO5S2 |
| Molecular Weight | 435.55 |
| IUPAC Name | methyl 2-(4-benzylsulfonylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H25NO5S2/c1-27-21(24)19-16-10-5-6-11-17(16)28-20(19)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-4,8-9H,5-7,10-14H2,1H3,(H,22,23) |
| Standard InChI Key | QZBKHVLAXAFTRZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
The compound’s IUPAC name, Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, delineates its core structure and substituents. The tetrahydrobenzo[b]thiophene scaffold consists of a bicyclic system featuring a sulfur atom within a partially hydrogenated benzene ring. At position 3, a methyl carboxylate group (-COOCH₃) enhances solubility and modulates electronic properties. Position 2 hosts a 4-(benzylsulfonyl)butanamido moiety, comprising a butanamido chain terminated by a benzylsulfonyl group. This substituent introduces steric bulk and polar sulfonyl interactions, which may influence binding affinities in biological systems .
Comparative Analysis with Structural Analogs
PubChem entries for related tetrahydrobenzo[b]thiophene derivatives reveal consistent structural motifs. For example:
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Ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (PubChem CID 2854071) shares the tetrahydrobenzo[b]thiophene core but substitutes the benzylsulfonyl group with a phenylacetyl moiety .
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (PubChem CID 78262) lacks the sulfonamide side chain, highlighting the impact of substituents on reactivity and bioactivity .
Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclocondensation | Cyclohexanone, S₈, malononitrile, EtOH, Δ | Core scaffold formation |
| Sulfonylation | H₂O₂, HCl, 0–5°C | Benzylsulfonyl chloride synthesis |
| Amide Coupling | EDC, HOBt, DMF, rt | Side chain attachment |
Physicochemical Properties and Computational Predictions
In the absence of experimental data, computational tools like PubChem’s Bioactivity Predictor and ChemAxon’s MarvinSketch offer preliminary insights:
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LogP: Estimated at 3.2 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to the hydrophobic benzylsulfonyl group.
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Hydrogen Bonding: Three acceptors (sulfonyl O, carbonyl O) and two donors (amide NH) suggest potential for target interactions .
Applications in Drug Discovery and Development
The compound’s structural complexity positions it as a lead candidate for:
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Kinase Inhibitors: Sulfonamide groups commonly interact with ATP-binding pockets in kinases.
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Antioxidant Agents: The tetrahydrobenzo[b]thiophene core may scavenge reactive oxygen species.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step synthesis risks low yields at scale.
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ADMET Profiles: Predictive models indicate potential hepatotoxicity (CYP3A4 inhibition).
Future research should prioritize:
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Optimization of the sulfonamide side chain to improve solubility.
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In vitro screening against disease-specific targets (e.g., EGFR, PARP).
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